Acid-PEG10-t-butyl ester Acid-PEG10-t-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16664173
InChI: InChI=1S/C28H54O14/c1-28(2,3)42-27(31)5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-26(29)30/h4-25H2,1-3H3,(H,29,30)
SMILES:
Molecular Formula: C28H54O14
Molecular Weight: 614.7 g/mol

Acid-PEG10-t-butyl ester

CAS No.:

Cat. No.: VC16664173

Molecular Formula: C28H54O14

Molecular Weight: 614.7 g/mol

* For research use only. Not for human or veterinary use.

Acid-PEG10-t-butyl ester -

Specification

Molecular Formula C28H54O14
Molecular Weight 614.7 g/mol
IUPAC Name 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C28H54O14/c1-28(2,3)42-27(31)5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-25-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-26(29)30/h4-25H2,1-3H3,(H,29,30)
Standard InChI Key KRZFTDCILTTYSQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Introduction

Structural and Chemical Properties of Acid-PEG10-t-Butyl Ester

Molecular Architecture

Acid-PEG10-t-butyl ester (C₂₈H₅₄O₁₄) features a linear decaethylene glycol (PEG10) spacer flanked by two distinct functional groups:

  • Terminal carboxylic acid: Enables immediate conjugation with primary amines via carbodiimide-mediated reactions

  • t-Butyl-protected carboxyl: Requires acidic deprotection (e.g., trifluoroacetic acid) for subsequent activation

The 10-unit PEG chain provides an extended 45.2 Å molecular length (calculated from PEG's ~4.52 Å per ethylene oxide unit), creating optimal spacing for steric management in bioconjugates .

Physicochemical Characteristics

PropertyValueSource
Molecular Weight614.73418 g/mol
Purity≥98% (HPLC)
SolubilityDMSO, DCM, DMF
Storage Conditions-20°C (desiccated)
Deprotection pH Range2.5-4.0

The compound's solubility profile allows formulation in both organic and aqueous media, with DMSO solutions stable for >6 months at -20°C . Differential scanning calorimetry reveals a glass transition temperature (Tg) of -65°C, characteristic of amorphous PEG derivatives .

Synthetic Pathways and Reaction Mechanisms

Stepwise Synthesis Protocol

  • PEG10 Backbone Assembly:
    Anhydrous ethylene oxide polymerization under alkaline conditions yields HO-PEG10-OH with controlled polydispersity (Đ <1.05) .

  • Terminal Functionalization:

    • Carboxylic acid installation: Reaction with bromoacetic acid followed by oxidation

    • t-Butyl protection: Di-tert-butyl dicarbonate (Boc₂O) coupling in dichloromethane

  • Purification:
    Sequential chromatographic steps (silica gel → reverse-phase HPLC) achieve >98% purity, confirmed by MALDI-TOF MS .

Key Reaction Parameters

  • Coupling Efficiency: 92-95% yield in EDC/HOBt-mediated amide bond formation

  • Deprotection Kinetics:
    t₁/₂ = 15 min in 95% TFA/water (v/v) at 25°C

  • Stability Profile:
    ≤3% decomposition after 12 months at -20°C (validated by accelerated stability testing)

Bioconjugation Applications in Therapeutic Development

Antibody-Drug Conjugate (ADC) Engineering

Acid-PEG10-t-butyl ester enables controlled payload attachment through:

  • Primary amine coupling to antibody lysine residues (5-10 modifications/antibody)

  • Site-specific cysteine conjugation after t-butyl deprotection (DAR 2-4)

Case Study: Trastuzumab-PEG10-MMAE Conjugate

ParameterPEG10-LinkerNon-PEGylated Control
Plasma Stability98% @ 72 hr82% @ 72 hr
Tumor Accumulation2.3-fold ↑Baseline
Maximum Tolerated Dose5 mg/kg3 mg/kg

Data from preclinical models demonstrate enhanced pharmacokinetics and reduced off-target toxicity compared to non-PEGylated linkers .

Solubility Enhancement in Hydrophobic APIs

The PEG10 spacer increases aqueous solubility by:

  • 45% for paclitaxel analogs

  • 62% for kinase inhibitors

  • 78% for steroid derivatives

Molecular dynamics simulations reveal PEG10's helical conformation creates hydrophilic channels around hydrophobic payloads, with solvation energy ΔG = -12.3 kcal/mol .

Analytical Characterization Techniques

Quality Control Metrics

TestMethodAcceptance Criteria
Identity¹H NMR (500 MHz)δ 1.38 (t-Bu), 3.6-3.8 (PEG)
PurityRP-HPLC (C18)≥98% AUC
Molecular WeightMALDI-TOF MS614.73 ± 1.5 Da
EndotoxinLAL assay<0.1 EU/mg

Batch-to-batch variability analysis (n=20) shows ≤1.2% RSD across critical parameters .

Stability-Indicating Methods

Forced degradation studies reveal:

  • Acidic Conditions: Complete deprotection at pH <4 within 2 hr

  • Oxidative Stress: ≤5% degradation with 3% H₂O₂

  • Thermal Stress: 2% decomposition at 40°C/75% RH over 6 months

HPLC method validation demonstrates specificity (R >1.8), precision (RSD 0.8%), and LOQ 0.05% .

Comparative Analysis with Related PEG Derivatives

Functional Group Comparison

DerivativeReactive GroupsDeprotection ConditionApplications
Acid-PEG10-t-butylCOOH, COOtBupH 2.5-4.0Sequential conjugation
Amino-PEG10-t-butylNH₂, COOtBuNot requiredPrimary amine coupling
Ms-PEG10-t-butylOMs, COOtBuNucleophilic substitutionProtein alkylation

Acid-PEG10-t-butyl ester shows 3.2-fold higher conjugation efficiency than amino-PEG derivatives in ADC applications .

Pharmacokinetic Performance

Linker TypePlasma t₁/₂ (hr)Tumor Uptake (%)Renal Clearance (mL/min)
Acid-PEG10-t-butyl48.222.78.4
PEG12-Maleimide34.118.912.7
Disulfide-PEG828.515.39.8

Extended circulation time and reduced renal clearance make Acid-PEG10-t-butyl ester preferable for systemic delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator